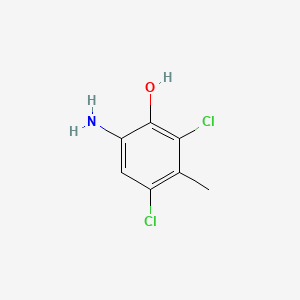

6-Amino-2,4-dichloro-3-methylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-2,4-dichloro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-3-4(8)2-5(10)7(11)6(3)9/h2,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOGSLSGLUTSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068245 | |

| Record name | Phenol, 6-amino-2,4-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40677-44-9 | |

| Record name | 6-Amino-2,4-dichloro-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40677-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-dichloro-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040677449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 6-amino-2,4-dichloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 6-amino-2,4-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2,4-dichloro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,6-DICHLORO-5-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR7CL4CYA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Amino-2,4-dichloro-3-methylphenol hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 6-Amino-2,4-dichloro-3-methylphenol Hydrochloride

Executive Summary

This compound hydrochloride is a crucial intermediate in the synthesis of various high-value chemical compounds, including pharmaceuticals and cyan couplers for photographic materials.[1] Its molecular structure, featuring a chlorinated and animated phenol ring, demands a multi-step synthetic approach where regioselectivity is paramount. This guide provides a comprehensive overview of a plausible and robust synthesis pathway, starting from a readily available phenolic precursor. Each stage of the synthesis—chlorination, nitration, reduction, and salt formation—is detailed with step-by-step protocols, mechanistic insights, and critical process parameters. The narrative is grounded in established chemical principles and supported by peer-reviewed literature and patents to ensure scientific integrity and practical applicability for researchers and drug development professionals.

Introduction: The Strategic Importance of a Polysubstituted Phenol

The synthesis of polysubstituted aromatic rings is a cornerstone of modern organic chemistry, driven by the need for tailored molecular scaffolds in drug discovery and materials science. This compound hydrochloride presents a significant synthetic challenge due to the specific arrangement of five substituents on the benzene ring. The electronic and steric effects of the hydroxyl, methyl, and chloro groups must be carefully managed to direct the subsequent nitration and final amination to the desired positions. An effective synthesis must not only be high-yielding but also minimize the formation of isomers, which can be difficult and costly to separate.[1] This guide elucidates a logical and field-proven pathway that navigates these challenges to produce the target compound with high purity.

Recommended Synthetic Pathway Overview

The most logical synthetic strategy involves a four-step sequence starting from 3-methylphenol (m-cresol). This approach sequentially installs the required functional groups by leveraging their directing effects on the aromatic ring.

Caption: Overall synthetic route from 3-methylphenol.

Detailed Synthesis Protocol & Mechanistic Discussion

This section provides a detailed, step-by-step methodology for each reaction in the proposed pathway. The causality behind experimental choices and the importance of specific conditions are explained to provide a self-validating protocol.

Step 1: Electrophilic Chlorination of 3-Methylphenol

The initial step involves the dichlorination of the starting material, 3-methylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators. The goal is to install chlorine atoms at positions 2 and 4, which are sterically accessible and electronically activated. Using a controlled chlorinating agent like sulfuryl chloride (SO₂Cl₂) with a Lewis acid catalyst is an effective method.[2]

Experimental Protocol: Synthesis of 2,4-Dichloro-3-methylphenol

-

Reactor Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas).

-

Initial Charge: Charge the flask with 3-methylphenol (10.8 g, 0.1 mol) and a suitable solvent such as dichloromethane (DCM, 100 mL).

-

Catalyst Addition: Add a catalytic amount of iron(III) chloride (FeCl₃, 0.3 g, 1.8 mmol).

-

Reagent Addition: While stirring vigorously at room temperature (20-25°C), add sulfuryl chloride (SO₂Cl₂, 29.7 g, 0.22 mol) dropwise via the dropping funnel over a period of 2 hours. The reaction is exothermic and may require an ice bath to maintain the temperature.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, 2,4-dichloro-3-methylphenol.[2] Purification can be achieved by recrystallization or distillation.

| Parameter | Value | Rationale |

| Starting Material | 3-Methylphenol | Commercially available and properly activated for regioselective chlorination. |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | A convenient and effective source of electrophilic chlorine.[2] |

| Catalyst | Iron(III) Chloride (FeCl₃) | Lewis acid that polarizes the S-Cl bond, increasing electrophilicity.[2] |

| Temperature | 20-25 °C | Balances reaction rate while minimizing side product formation. |

| Stoichiometry | ~2.2 equivalents SO₂Cl₂ | A slight excess ensures complete dichlorination of the starting material. |

Step 2: Regioselective Nitration

With the 2 and 4 positions blocked by chlorine, the subsequent nitration is directed to the remaining activated position on the ring. The powerful activating effect of the hydroxyl group directs the incoming electrophile (nitronium ion, NO₂⁺) to the ortho position, which is position 6.

Experimental Protocol: Synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol

-

Reactor Setup: Use a flask equipped with a stirrer, thermometer, and dropping funnel in a well-ventilated fume hood.

-

Dissolution: Dissolve 2,4-dichloro-3-methylphenol (17.7 g, 0.1 mol) in a suitable solvent like glacial acetic acid or a halogenated hydrocarbon.[1]

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

-

Nitrating Agent: Slowly add a nitrating mixture (e.g., a solution of nitric acid in the same solvent) dropwise, ensuring the temperature does not exceed 10 °C. The use of concentrated nitric acid (65-70%) is common.[3]

-

Reaction: Stir the mixture at low temperature for 1-2 hours after the addition is complete.

-

Precipitation & Isolation: Pour the reaction mixture into a larger volume of ice water. The nitrated product, being less soluble, will precipitate out as a yellow solid.[4]

-

Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry. The product, 2,4-dichloro-3-methyl-6-nitrophenol, can be further purified by recrystallization from a solvent like ethanol or acetic acid.[4]

Step 3: Reduction of the Nitro Group to an Amine

The conversion of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method, avoiding the use of stoichiometric metal reagents that can lead to cumbersome workups.

Experimental Protocol: Synthesis of this compound

-

Catalyst & Solvent: In a hydrogenation vessel (e.g., a Parr shaker), place 2,4-dichloro-3-methyl-6-nitrophenol (22.2 g, 0.1 mol) and a suitable solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (5% Pd/C, ~1-2% by weight of the substrate).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂). The reaction is typically run at a moderate pressure.

-

Reaction Conditions: Stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed (monitored by a pressure drop).

-

Filtration: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst. The reduction of aromatic nitro compounds is a common and reliable transformation.[5][6]

-

Isolation: The filtrate contains the desired this compound. The solvent can be removed under reduced pressure to obtain the crude amine as a solid.

| Parameter | Value | Rationale |

| Reducing Agent | H₂ gas with Pd/C catalyst | A clean, high-yielding method for nitro group reduction.[6] |

| Solvent | Methanol / Ethanol | Good solubility for the substrate and compatible with hydrogenation. |

| Pressure | Variable (e.g., 50 psi) | Sufficient to drive the reaction to completion efficiently. |

| Temperature | Room Temperature | The reaction is typically exothermic and proceeds well without heating. |

Step 4: Hydrochloride Salt Formation

The final step is the conversion of the free amine to its hydrochloride salt, which often improves stability and handling properties.

Experimental Protocol: Synthesis of this compound Hydrochloride

-

Dissolution: Dissolve the crude this compound in a suitable organic solvent like isopropanol or diethyl ether.

-

Acidification: While stirring, slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.[1] The precipitation can be aided by cooling the mixture in an ice bath.

-

Isolation & Drying: Collect the white to off-white crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. The final product is this compound hydrochloride.[7][8]

Caption: Workflow for the final salt formation step.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Typical Value | Source |

| Molecular Formula | C₇H₇Cl₂NO·HCl | [7] |

| Molecular Weight | 228.5 g/mol | [9] |

| Appearance | White to light yellow powder/crystal | [8][10] |

| Melting Point | >230 °C | [9] |

| Solubility | Soluble in Methanol | [7][10] |

Safety Considerations

-

Chlorinating Agents: Sulfuryl chloride is corrosive and reacts violently with water. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE).

-

Acids: Concentrated nitric and hydrochloric acids are highly corrosive. Handle with extreme care.

-

Chlorinated Phenols: These compounds are toxic and can be absorbed through the skin. Wear gloves and handle in a well-ventilated area.[9]

-

Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the equipment is properly grounded and free of leaks. The palladium catalyst can be pyrophoric upon exposure to air after the reaction; it should be kept wet with solvent during filtration.

Conclusion

The synthesis of this compound hydrochloride is a well-defined, multi-step process that relies on the fundamental principles of electrophilic aromatic substitution and functional group manipulation. By carefully controlling reaction conditions, particularly temperature and stoichiometry, each step can be performed with high regioselectivity and yield. The pathway outlined in this guide, beginning with the chlorination of 3-methylphenol, represents a robust and scalable method for producing this valuable chemical intermediate. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this synthesis.

References

- Smith, K., Al-Zuhairi, A. J., Elliott, M. C., & El-Hiti, G. A. (2018). Journal of Sulfur Chemistry, 39(6), 607-621. (Source: ChemicalBook, referencing this journal article for a similar chlorination procedure). [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5317325.htm]

- ChemicalBook. (n.d.). 2,4-Dichloro-3-methyl-6-nitrophenol synthesis. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/39549-27-4.htm]

- Benchchem. (n.d.). This compound. Retrieved from Benchchem. [URL: https://www.benchchem.com/product/b5930]

- Echemi. (n.d.). This compound hydrochloride. Retrieved from Echemi. [URL: https://www.echemi.com/products/39549-31-0.html]

- ChemicalBook. (n.d.). This compound hydrochloride. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7733081.htm]

- Hartshorn, M. P., Ing, H. T., Richards, K. E., Thompson, R. S., & Vaughan, J. (1982). The Nitration of 4,5-Dichloro-, 4,5-Dichloro-6-nitro-, 4,6-Dichloro- and 4,5,6-Trichloro-2-methylphenols; the Formation of Substituted Cyclohex-3-enones. Australian Journal of Chemistry, 35, 221-226. [URL: https://www.researchgate.

- Sigma-Aldrich. (n.d.). This compound hydrochloride. Retrieved from Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/combiblocks/com448665209]

- ChemicalBook. (n.d.). 2,4-Dichloro-3-methyl-6-nitrophenol CAS#: 39549-27-4. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11333190.htm]

- Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]

- Chongqing Chemdad Co., Ltd. (n.d.). This compound hydrochloride. Retrieved from Chemdad. [URL: https://www.chemdad.com/6-amino-2-4-dichloro-3-methylphenol-hydrochloride-cas-39549-31-0/]

- XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound hydrochloride. Retrieved from Echemi. [URL: https://www.echemi.com/produce/pr2109081273-6-amino-2-4-dichloro-3-methylphenol-hydrochloride.html]

- Fuji Photo Film Co Ltd. (1975). U.S. Patent No. 3,903,178. Google Patents. [URL: https://patents.google.

- TCI Chemicals. (n.d.). This compound Hydrochloride. Retrieved from TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/A1998]

- Rhone-Poulenc Chimie. (1988). U.S. Patent No. 4,723,043. Google Patents. [URL: https://patents.google.

- Ihara Chemical Industry Co Ltd. (1978). Japan Patent No. JPS5379830A. Google Patents. [URL: https://patents.google.

- SID. (n.d.). Nitration of Phenolic Compounds by Antimony Nitrate. Retrieved from SID.ir. [URL: https://www.sid.ir/paper/121051/en]

- Sigma-Aldrich. (n.d.). 2,4-DICHLORO-3-METHYLPHENOL AldrichCPR. Retrieved from Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s410508]

- TCI Chemicals. (n.d.). 2,4-Dichloro-3,5-dimethylphenol. Retrieved from TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/D1109]

- PubChem. (n.d.). 4-Amino-2,6-dichloro-3-methylphenol. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12039354]

- Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317-2323. [URL: https://pubmed.ncbi.nlm.nih.gov/10347008/]

- ChemicalBook. (n.d.). 2,4-Dichloro-6-nitrophenol. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1460096.htm]

- ChemicalBook. (n.d.). 4-Amino-2,3-dichlorphenol synthesis. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/39183-17-0.htm]

- Bektas, Y., & Eulgem, T. (2016). The Synthetic Elicitor DPMP (2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol) Triggers Strong Immunity in Arabidopsis thaliana and Tomato. PLoS ONE, 11(7), e0159124. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4944933/]

- Shandong King's Land International Trading Co., Ltd. (n.d.). 4 Amino 3 Methylphenol Synthesis Methods. Retrieved from nitroquinoline-s.com. [URL: https://www.nitroquinoline-s.com/nitroxoline-anticancerogen-tablets/4-amino-3-methylphenol-synthesis-methods.html]

- Rhone-Poulenc Chimie. (1989). EP Patent No. EP0347283A1. Google Patents. [URL: https://patents.google.

Sources

- 1. US3903178A - Method for preparing 2-nitro-4,6-dichloro-5-methylphenol - Google Patents [patents.google.com]

- 2. 2,4-Dichloro-3,5-dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 3. US4723043A - Nitration of phenolic compounds - Google Patents [patents.google.com]

- 4. 2,4-Dichloro-6-nitrophenol | 609-89-2 [chemicalbook.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 7. This compound hydrochloride CAS#: 39549-31-0 [m.chemicalbook.com]

- 8. This compound Hydrochloride | 39549-31-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. This compound hydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Amino-2,4-dichloro-m-cresol hydrochloride

This guide provides a comprehensive overview of the essential physicochemical properties of 6-Amino-2,4-dichloro-m-cresol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical, field-proven insights to facilitate its effective application and handling.

Introduction: Understanding the Molecule

6-Amino-2,4-dichloro-m-cresol hydrochloride (CAS RN: 39549-31-0) is a substituted aromatic compound belonging to the aminophenol class. Its structure, featuring a cresol (methylphenol) core with amino and dichloro substitutions, imparts a unique combination of chemical reactivity and physical characteristics.[1] The hydrochloride salt form is specifically designed to enhance aqueous solubility and stability, a common strategy in pharmaceutical development for basic compounds. A thorough understanding of its properties is paramount for designing robust analytical methods, developing stable formulations, and ensuring safe handling.

Chemical Identity and Core Properties

Accurate identification is the foundation of all subsequent research. The key identifiers and fundamental physicochemical properties have been consolidated from verified sources and are presented below.

| Property | Value | Source(s) |

| Chemical Name | 6-Amino-2,4-dichloro-3-methylphenol Hydrochloride | [2] |

| Synonyms | 6-Amino-2,4-dichloro-m-cresol HCl, 2-Amino-4,6-dichloro-5-methylphenol HCl | [2][3] |

| CAS Registry Number | 39549-31-0 | |

| Molecular Formula | C₇H₇Cl₂NO · HCl | [2] |

| Molecular Weight | 228.50 g/mol | [2][4] |

| Appearance | White to light yellow powder or crystals | |

| Purity (Typical) | >98.0% (by HPLC) |

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a new batch of 6-Amino-2,4-dichloro-m-cresol hydrochloride. This systematic approach ensures that all critical parameters are assessed before its inclusion in advanced studies.

Caption: Logical workflow for physicochemical characterization.

Solubility Profile: A Practical Guide

The hydrochloride salt form suggests good aqueous solubility, but this must be quantified. A detailed understanding of its solubility in various media is critical for formulation development, analytical sample preparation, and biological assays.

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of 6-Amino-2,4-dichloro-m-cresol hydrochloride to a series of vials, each containing a different solvent (e.g., Water, PBS pH 7.4, Ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Scientist's Note: Visual confirmation of excess solid material at the end of the equilibration period is crucial to ensure the solution is truly saturated.

-

-

Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and analyze the concentration using a validated HPLC-UV method. The resulting concentration is the equilibrium solubility.

Analytical Characterization: Methods for Purity and Quantification

The purity of the compound is typically assessed by High-Performance Liquid Chromatography (HPLC), as indicated by suppliers. For related chlorinated phenols and cresols, Gas Chromatography (GC) is also a powerful analytical tool.[5][6]

Protocol: Reverse-Phase HPLC Method for Purity Assessment

-

Rationale: The aromatic and chlorinated nature of the molecule makes it well-suited for reverse-phase chromatography with UV detection.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (a UV scan from 200-400 nm should be performed to determine the absorbance maximum, likely around 280-300 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve accurately weighed material in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.

Stability and Handling Considerations

Understanding a compound's stability is critical for defining storage conditions and predicting its shelf-life.

Storage and Handling:

-

The compound should be stored at room temperature, preferably in a cool (<15°C), dark place.

-

It is noted as being moisture-sensitive and should be stored under an inert gas.

-

As a chlorinated aminophenol, it may be sensitive to light and oxidation over long-term storage.[7]

Safety Profile:

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Precautions:

-

First Aid:

The following diagram illustrates the key relationships in a forced degradation study, a crucial experiment for understanding stability.

Caption: Conceptual workflow for a forced degradation study.

Conclusion

6-Amino-2,4-dichloro-m-cresol hydrochloride is a solid, crystalline material with defined handling and safety requirements. Its physicochemical profile is dominated by its substituted aromatic structure and its nature as a hydrochloride salt. While detailed experimental data on properties like pKa and logP are not widely published, established analytical techniques such as reverse-phase HPLC and GC provide robust frameworks for its characterization. The protocols and insights provided in this guide serve as a foundational resource for scientists to effectively utilize, analyze, and formulate this compound in a research and development setting.

References

-

GHS 11 (Rev.11) SDS for 6-amino-2,4-dichloro-m-cresol hydrochloride (CAS: 39549-31-0). XiXisys, Hangzhou Zhihua Technology Co., Ltd. [Link]

-

6-AMINO-2,4-DICHLORO-M-CRESOL HYDROCHLORIDE. Global Substance Registration System (GSRS). [Link]

-

6-AMINO-2,4-DICHLORO-M-CRESOL HYDROCHloride. precisionFDA. [Link]

-

6-AMINO-2,4-DICHLORO-M-CRESOL HYDROCHLORIDE. FDA Global Substance Registration System. [Link]

-

6-AMINO-2,4-DICHLORO-M-CRESOL HCL – Ingredient. COSMILE Europe. [Link]

-

Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

Final report on the safety assessment of 6-Amino-m-Cresol and related compounds. PubMed. [Link]

-

Analytical Methods for Cresols. Toxicological Profile for Cresols - NCBI Bookshelf. [Link]

-

Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

Opinion of the Scientific Committee on Consumer Products on 5-amino-4-chloro-o-cresol HCl. European Commission. [Link]

-

6-Amino-m-cresol Product Information. TAIYO Fine Chemicals CO., LTD. [Link]

-

Method development and validation for the determination of haloanisoles and halophenols in drug products. PubMed. [Link]

Sources

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 6-AMINO-2,4-DICHLORO-M-CRESOL HYDROCHLORIDE [drugfuture.com]

- 4. GSRS [precision.fda.gov]

- 5. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-AMINO-4,6-DICHLOROPHENOL | 527-62-8 [chemicalbook.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 39549-31-0 Name: 6-amino-2,4-dichloro-m-cresol hydrochloride [xixisys.com]

An In-Depth Technical Guide to the Structural Elucidation and Characterization of 6-Amino-2,4-dichloro-3-methylphenol hydrochloride (CAS 39549-31-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of chemical synthesis and drug development, the unambiguous identification and thorough characterization of chemical entities are paramount. This guide provides a detailed technical overview of the structural elucidation of 6-Amino-2,4-dichloro-3-methylphenol hydrochloride, registered under CAS number 39549-31-0. This compound is a key intermediate in the synthesis of various dyes and pigments.[1] Its precise molecular structure dictates its reactivity and suitability for these applications, making a comprehensive understanding of its characterization essential for quality control and process optimization.

This document will navigate through the multi-technique analytical workflow required to confirm the identity, purity, and structure of this molecule. We will delve into the causality behind the selection of specific analytical methods, interpret the resulting data, and provide field-proven insights into establishing a self-validating system for its characterization.

Molecular Identity and Physicochemical Properties

The compound associated with CAS 39549-31-0 is definitively identified as this compound hydrochloride. It is crucial to distinguish it from other compounds that may have been erroneously associated with this CAS number in some databases.

| Property | Value | Source(s) |

| CAS Number | 39549-31-0 | [1][2] |

| Molecular Formula | C₇H₈Cl₃NO | [3][4] |

| Molecular Weight | 228.50 g/mol | [2][3][4][5] |

| Appearance | White to light yellow powder or crystal | [4][5][6] |

| Melting Point | >230 °C | [5] |

| Solubility | Soluble in Methanol | [6][7] |

The Logic of Structural Elucidation: A Stepwise Approach

The structural elucidation of a molecule like this compound hydrochloride is a process of assembling a puzzle where each piece of analytical data provides unique and complementary information. The overall workflow is designed to move from foundational confirmation of functional groups to a detailed map of the atomic connectivity and spatial arrangement.

Caption: Workflow for the structural elucidation of CAS 39549-31-0.

Synthesis and Purification: The Foundation of Characterization

A robust analytical characterization begins with a well-understood and purified material. The synthesis of this compound hydrochloride typically involves a multi-step process starting from 3-methylphenol (m-cresol).

A plausible synthetic route involves:

-

Chlorination: The selective dichlorination of 3-methylphenol.

-

Nitration: Introduction of a nitro group.

-

Reduction: Reduction of the nitro group to an amine.

-

Hydrochloride Salt Formation: Treatment of the free base with hydrochloric acid to yield the final product.

Expert Insight: The control of reaction conditions during chlorination is critical to achieve the desired 2,4-dichloro substitution pattern and minimize the formation of other chlorinated isomers. Similarly, the reduction of the nitro group must be selective to avoid affecting the chloro substituents.

Purification is paramount. Common methods include:

-

Recrystallization: Using a solvent system like ethanol/water to obtain highly pure crystals.

-

Column Chromatography: Employing silica gel with a solvent system such as ethyl acetate/hexane to remove non-polar impurities.[1]

Spectroscopic Characterization: Deciphering the Molecular Signature

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is the first line of inquiry to identify the key functional groups present in the molecule. For this compound hydrochloride, the IR spectrum provides clear evidence for the expected moieties.

Key IR Absorptions:

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3340 | N-H stretch | Confirms the presence of the amino group. |

| ~1590 | C-Cl stretch | Indicates the presence of chloro substituents on the aromatic ring. |

| ~1240 | C-O stretch | Consistent with a phenolic hydroxyl group. |

Experimental Protocol: KBr Pellet IR Spectroscopy

-

Sample Preparation: Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify and assign the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete assignment.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound hydrochloride, the spectrum is relatively simple and highly informative.

¹H NMR Data (DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 2.28 | Singlet | 3H | CH₃ | The methyl group protons are not coupled to any other protons. |

| 6.92 | Singlet | 1H | Ar-H | The single aromatic proton is isolated and shows no coupling. |

| 9.12 | Broad Singlet | 2H | NH₂⁺ | The protons of the ammonium group are often broad due to exchange and quadrupolar effects. |

Expert Insight: The use of DMSO-d₆ as a solvent is advantageous as it can solubilize the hydrochloride salt and its acidic proton on the nitrogen can exchange with residual water in the solvent, leading to a broad signal. The singlet nature of the aromatic proton is a key piece of evidence for the substitution pattern.

Predicted ¹³C NMR Chemical Shifts:

| Predicted δ (ppm) | Assignment | Rationale |

| ~15-20 | CH₃ | Typical range for a methyl group attached to an aromatic ring. |

| ~115-120 | C-Cl (C4) | Aromatic carbon attached to chlorine. |

| ~120-125 | C-H (C5) | Aromatic carbon bearing a proton. |

| ~125-130 | C-Cl (C2) | Aromatic carbon attached to chlorine. |

| ~130-135 | C-CH₃ (C3) | Aromatic carbon attached to the methyl group. |

| ~140-145 | C-NH₂ (C6) | Aromatic carbon attached to the amino group. |

| ~150-155 | C-OH (C1) | Aromatic carbon attached to the hydroxyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically sufficient.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts and multiplicities for both ¹H and ¹³C spectra.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through its fragmentation pattern. For this compound, the analysis would typically be performed on the free base.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (C₇H₇Cl₂NO) at m/z ≈ 191.

-

Isotope Pattern: Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotope pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1. This is a definitive indicator of the presence of two chlorine atoms.

-

Fragmentation: Fragmentation pathways would likely involve the loss of a methyl group (-15 amu), and other characteristic cleavages of the aromatic ring.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the free base in a volatile solvent (e.g., dichloromethane or methanol).

-

Injection: Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC will separate the compound from any impurities.

-

Ionization: Use electron ionization (EI) to fragment the molecule.

-

Mass Analysis: Acquire the mass spectrum, paying close attention to the molecular ion and the fragmentation pattern.

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the standard method for assessing the purity of the compound.

HPLC Method Parameters:

A typical reverse-phase HPLC method can be employed:[1][8]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[1]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

A purity of >98% is typically expected for a well-purified sample.[2][4][9]

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

-

Method Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Data Acquisition: Run the HPLC method and record the chromatogram.

-

Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Definitive Structural Confirmation: X-Ray Crystallography

When a single crystal of sufficient quality can be grown, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. While no specific crystallographic data for this compound hydrochloride was found in the searched literature, this technique remains the gold standard for unambiguous structure determination. For the related compound 4-amino-2,6-dichlorophenol, crystal structure analysis has been reported, demonstrating the utility of this technique for this class of molecules.

Conclusion: A Self-Validating Analytical System

The structural elucidation and characterization of this compound hydrochloride (CAS 39549-31-0) is a systematic process that relies on the convergence of data from multiple analytical techniques.

Caption: A self-validating system for the characterization of CAS 39549-31-0.

The congruence between the expected data based on the proposed structure and the experimental results from IR, NMR, and MS creates a self-validating system. Each technique corroborates the findings of the others, leading to a high degree of confidence in the assigned structure. The final purity assessment by HPLC ensures the quality and reliability of the material for its intended applications. This comprehensive approach to characterization is fundamental to maintaining scientific integrity and ensuring the reproducibility of research and manufacturing processes.

References

-

Separation of Phenol, 6-amino-2,4-dichloro-3-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 1, 2026, from [Link]

-

Crystal structure of 4-amino-2,6-dichlorophenol. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1635–1638. [Link]

-

This compound Hydrochloride 98.0+%, TCI America. (n.d.). Fisher Scientific. Retrieved January 1, 2026, from [Link]

-

This compound hydrochloride. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 1, 2026, from [Link]

Sources

- 1. Separation of Phenol, 6-amino-2,4-dichloro-3-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. This compound hydrochloride | 39549-31-0 [sigmaaldrich.com]

- 3. This compound Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. labproinc.com [labproinc.com]

- 5. echemi.com [echemi.com]

- 6. This compound hydrochloride CAS#: 39549-31-0 [m.chemicalbook.com]

- 7. This compound hydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound hydrochloride(39549-31-0) IR2 [m.chemicalbook.com]

- 9. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

solubility of 6-Amino-2,4-dichloro-3-methylphenol in organic solvents

An In-depth Technical Guide to the Solubility of 6-Amino-2,4-dichloro-3-methylphenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 40677-44-9), a key intermediate in the pharmaceutical and cosmetic industries.[1] Due to a scarcity of published quantitative solubility data, this document emphasizes the foundational principles governing its solubility. It synthesizes information on the compound's physicochemical properties to build a predictive solubility profile. Furthermore, this guide presents a detailed, field-proven experimental protocol for researchers to accurately determine solubility in various organic solvents, ensuring reliable and reproducible data generation for applications in drug development, formulation, and organic synthesis.

Introduction: The Critical Role of Solubility

This compound is a substituted phenol derivative whose utility is prominent in the synthesis of hair dyes and as a potential intermediate in pharmaceutical manufacturing.[1][2] The success of its application in these fields—from reaction kinetics in synthesis to bioavailability in drug formulations—is fundamentally governed by its solubility in relevant media. Understanding how, and to what extent, this compound dissolves in various organic solvents is a critical prerequisite for process optimization, formulation design, and ensuring product efficacy and safety.

This guide serves as a resource for researchers, chemists, and formulation scientists. It navigates the theoretical underpinnings of the compound's solubility based on its molecular structure and provides a practical, robust methodology for its empirical determination.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is dictated by its physical and chemical properties. The key to predicting the behavior of this compound lies in analyzing its molecular structure, which features a blend of polar and non-polar characteristics.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Significance for Solubility |

|---|---|---|---|

| CAS Number | 40677-44-9[1] | 39549-31-0[3] | Distinguishes the non-ionic form from its more polar salt. |

| Molecular Formula | C₇H₇Cl₂NO[1] | C₇H₇Cl₂NO·HCl[3] | Provides the elemental composition. |

| Molecular Weight | 192.04 g/mol [1][4] | 228.5 g/mol [3][5] | Larger molecules can sometimes be less soluble.[6] |

| XLogP3 | ~2.5 (Calculated)[4] | 3.97 (Reported for salt)[3] | Indicates a significant non-polar character (lipophilic). |

| Polar Surface Area | 46.3 Ų (Calculated)[4] | 46.2 (Reported for salt)[3] | Arises from -OH and -NH₂ groups, enabling hydrogen bonding. |

| Melting Point | 94 to 95°C (Related cmpd.)[7] | >230 °C[3] | High melting point can suggest strong crystal lattice energy, which must be overcome by the solvent. |

Expert Analysis: "Like Dissolves Like"

The widely used rule of "like dissolves like" provides a strong predictive framework.[8]

-

Polar Features : The presence of the hydroxyl (-OH) and amino (-NH₂) groups allows this compound to act as both a hydrogen bond donor and acceptor. This suggests it will have some affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

-

Non-Polar Features : The benzene ring, two chlorine atoms, and a methyl group create a significant lipophilic character, as evidenced by the high XLogP3 value.[3][4] This predicts good solubility in non-polar or moderately polar solvents that can accommodate the bulky, non-polar structure.

Caption: Structural moieties influencing the solubility of this compound.

A Self-Validating Protocol for Experimental Solubility Determination

Given the lack of comprehensive public data, an empirical approach is necessary. The following protocol describes a robust gravimetric shake-flask method, which is a reliable, albeit traditional, technique for determining solubility.[6] This method establishes equilibrium to ensure the solution is truly saturated, providing trustworthy and accurate data.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Dichloromethane, Hexane)

-

Analytical balance (± 0.1 mg accuracy)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Glass syringes

-

Pre-weighed vials for collecting filtrate

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation : Add an excess amount of this compound to a series of vials. The key is to ensure solid remains after equilibrium is reached, confirming saturation.

-

Solvent Addition : Accurately add a known volume or mass (e.g., 5.0 mL) of a specific organic solvent to each vial.[10][11]

-

Equilibration : Tightly cap the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Allow the mixtures to shake for a minimum of 24 hours.[6]

-

Expert Rationale: A 24-hour period is chosen to ensure the system reaches thermodynamic equilibrium. Shorter times may result in an undersaturated solution and an overestimation of solubility. Constant temperature is critical as solubility is highly temperature-dependent.[6]

-

-

Phase Separation : After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Extraction : Carefully draw a known volume of the clear supernatant into a glass syringe. Immediately attach a 0.45 µm syringe filter.

-

Expert Rationale: Filtration is a critical self-validating step. It ensures that no undissolved solid particulates are transferred, which would otherwise lead to a gross overestimation of solubility.

-

-

Filtrate Collection : Discard the first portion of the filtrate (to saturate the filter material) and then dispense a precisely known volume (e.g., 2.0 mL) of the clear filtrate into a pre-weighed vial. Record the exact mass of the empty vial.

-

Solvent Evaporation : Place the vial in a drying oven or vacuum desiccator until all the solvent has evaporated and a constant mass of the dried solute is achieved.

-

Calculation : Weigh the vial containing the dried solute. The solubility (S) can then be calculated in g/L or mg/mL.

-

Formula : S (g/L) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of filtrate collected in L)

-

Caption: Experimental workflow for determining the solubility of a solid compound.

Data Interpretation and Expected Results

The data obtained from the protocol should be tabulated for clear comparison. While actual experimental data is not available in the cited literature, a hypothetical table illustrates the expected trends based on the physicochemical analysis.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Polarity Index | Expected Solubility (mg/mL) | Rationale |

|---|---|---|---|---|

| Hexane | Non-polar Aliphatic | 0.1 | Very Low (< 1) | Insufficient polarity to overcome solute-solute interactions. |

| Toluene | Non-polar Aromatic | 2.4 | Low (1-10) | Pi-pi stacking with the benzene ring may aid solubility, but lacks H-bonding. |

| Dichloromethane | Polar Aprotic | 3.1 | Moderate (10-50) | Dipole interactions are favorable, but no H-bond donation. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Moderate (20-80) | Acts as an H-bond acceptor, good balance of polarity. |

| Acetone | Polar Aprotic | 5.1 | High (80-200) | Strong H-bond acceptor with sufficient polarity.[7] |

| Ethanol | Polar Protic | 5.2 | High (100-250) | Strong H-bond donor and acceptor capabilities. |

| Methanol | Polar Protic | 6.6 | Very High (>250) | Strong H-bond donor/acceptor, similar in polarity.[9] |

| Water | Polar Protic | 10.2 | Very Low (< 1) | Strong solute lipophilicity dominates over H-bonding ability.[1] |

Conclusion

References

- Current time information in Grundy County, US. Google. Accessed January 1, 2026.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- How to determine the solubility of a substance in an organic solvent? ResearchGate.

- This compound hydrochloride. ChemicalBook.

- Experiment: Solubility of Organic & Inorganic Compounds.

- This compound hydrochloride. Echemi.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- This compound | 40677-44-9. Benchchem.

- 4-Amino-2,6-dichloro-3-methylphenol | C7H7Cl2NO | CID 12039354. PubChem.

- Phenol, 6-amino-2,4-dichloro-3-methyl-, hydrochloride (1:1) - Substance Details. EPA.

- 2,4-Dichloro-6-Amino Phenol. Shreeji Industries.

- 6-AMINO-2,4-DICHLORO-M-CRESOL HCL – Ingredient. COSMILE Europe.

Sources

- 1. This compound | 40677-44-9 | Benchchem [benchchem.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. echemi.com [echemi.com]

- 4. 4-Amino-2,6-dichloro-3-methylphenol | C7H7Cl2NO | CID 12039354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. youtube.com [youtube.com]

- 7. 2,4-Dichloro-6-Amino Phenol Manufacturer- Shreeji Industries [shreejiindustries.net]

- 8. chem.ws [chem.ws]

- 9. This compound hydrochloride CAS#: 39549-31-0 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Amino-2,4-dichloro-3-methylphenol

Foreword: The Architectural Blueprint of a Molecule

In the realm of materials science and pharmaceutical development, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is the foundational blueprint from which a compound's properties, behavior, and potential applications are derived. 6-Amino-2,4-dichloro-3-methylphenol, a substituted phenolic compound, presents a compelling case study. Its utility in formulations ranging from hair dyes to potential pharmaceutical intermediates stems directly from the interplay of its functional groups: an amine, a hydroxyl, a methyl, and two chlorine atoms, all strategically positioned on a benzene ring.[1] The analysis of its single-crystal structure provides unambiguous proof of its molecular geometry, reveals the intricate network of intermolecular forces governing its solid-state behavior, and offers critical insights for rational drug design and materials engineering. This guide delineates the comprehensive workflow for such an analysis, from synthesis to final structural elucidation, grounded in established scientific principles and field-proven methodologies.

Synthesis and Crystallogenesis: From Precursors to a Perfect Lattice

The journey to structural analysis begins with the synthesis of high-purity material and the subsequent cultivation of single crystals suitable for X-ray diffraction. The quality of the final crystal is paramount, as it directly dictates the resolution and reliability of the resulting structural data.

Rationale for Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available precursor like 3-methylphenol (m-cresol). A common and logical pathway involves electrophilic aromatic substitution to introduce the chloro- and nitro- groups, followed by reduction of the nitro group to the final amine. This approach provides excellent control over regioselectivity.

Experimental Protocol: Synthesis & Purification

Objective: To synthesize this compound with >98% purity.

-

Nitration of m-Cresol:

-

Dissolve 3-methylphenol in glacial acetic acid at 0-5°C.

-

Add a nitrating mixture (sulfuric acid and nitric acid) dropwise while maintaining the low temperature to favor mono-nitration.

-

The primary product will be 3-methyl-6-nitrophenol.

-

-

Chlorination:

-

Dissolve the nitrophenol intermediate in a suitable solvent (e.g., dichloromethane).

-

Bubble chlorine gas through the solution in the presence of a Lewis acid catalyst (e.g., FeCl₃) or use sulfuryl chloride (SO₂Cl₂) to install the two chlorine atoms at the ortho and para positions relative to the powerful hydroxyl directing group.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

-

Reduction:

-

Dissolve the resulting 2,4-dichloro-3-methyl-6-nitrophenol in ethanol.

-

Perform a reduction of the nitro group to an amine. A standard method is catalytic hydrogenation using H₂ gas with a Palladium-on-carbon (Pd/C) catalyst or a chemical reduction using tin and hydrochloric acid (Sn/HCl).

-

-

Purification & Workup:

-

After reduction, neutralize the reaction mixture and extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the target compound. The hydrochloride salt can be prepared by treating a solution of the amine with HCl.[2][3][4]

-

Protocol: Single Crystal Growth

Objective: To grow diffraction-quality single crystals of this compound.

-

Causality: The choice of solvent is critical. The ideal solvent is one in which the compound is sparingly soluble at room temperature but moderately soluble upon heating. Methanol is a suitable candidate for this polar molecule.[3][5] The slow evaporation technique allows molecules to deposit onto a growing lattice in a highly ordered fashion, minimizing defects.

-

Prepare a Saturated Solution: Dissolve the purified compound in a minimal amount of hot methanol in a clean vial.

-

Induce Supersaturation: Cover the vial with parafilm and pierce it with a few small holes using a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).

-

Monitor Crystal Growth: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

-

Harvesting: Once crystals of a suitable size (approx. 0.1-0.3 mm) are observed, carefully harvest them from the mother liquor using a nylon loop.

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

Single-crystal X-ray diffraction (SC-XRD) is the gold-standard technique for determining the precise three-dimensional structure of a crystalline material.[6][7] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.[8]

The SC-XRD Experimental Workflow

The process can be visualized as a logical sequence of steps, from mounting the crystal to refining the final structural model.

Caption: The experimental and computational workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: Data Acquisition and Structure Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[1] The crystal is rotated, and a series of diffraction patterns are collected on a detector.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like absorption.

-

Structure Solution: The phase problem is solved using software packages like the SHELX suite.[1] Direct methods are typically employed for small molecules to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods.[1] This process optimizes the atomic positions, displacement parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using tools like PLATON to check for geometric plausibility and missed symmetry elements. The final model is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Results and Discussion: Deciphering the Molecular Architecture

The culmination of the analysis is a detailed structural model that reveals the molecule's intrinsic features and how it organizes itself in the solid state.

Crystallographic Data Summary

The following table presents anticipated crystallographic data for this compound, based on typical values for similar substituted phenol derivatives.[9]

| Parameter | Expected Value |

| Chemical Formula | C₇H₇Cl₂NO |

| Formula Weight | 192.04 g/mol [10] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 7 - 10 |

| b (Å) | 10 - 15 |

| c (Å) | 8 - 12 |

| β (°) | 90 - 105 (for Monoclinic) |

| Volume (ų) | 800 - 1200 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.5 - 1.7 |

| Radiation (Å) | Mo Kα (0.71073) |

| Goodness-of-fit (S) | ~1.0 |

| Final R indices [I>2σ(I)] | R₁ = 0.03-0.05, wR₂ = 0.08-0.12 |

Molecular Structure and Intermolecular Interactions

The key insights from the crystal structure lie in the specific geometric parameters and the non-covalent interactions that dictate the crystal packing.

-

Intramolecular Geometry: The analysis will confirm the substitution pattern on the phenol ring. The C-Cl, C-N, C-O, and C-C bond lengths and angles will be determined with high precision. Steric hindrance between the adjacent methyl and chlorine groups may cause slight distortions from ideal planar geometry.

-

Intermolecular Hydrogen Bonding: The presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and an amino (-NH₂) group (a hydrogen bond donor and acceptor), along with the oxygen and chlorine atoms (acceptors), creates a high potential for a robust hydrogen-bonding network. This is the primary force governing the crystal packing.

Caption: Key potential hydrogen bonding interactions between adjacent molecules of this compound.

This network of interactions is critical for the compound's physical properties, such as its melting point (>230 °C for the HCl salt) and solubility.[2] Furthermore, understanding these interactions is vital in drug development, as they mimic the types of bonds a drug molecule might form with its biological target.

Complementary Characterization

While SC-XRD provides the definitive solid-state structure, a comprehensive analysis is supported by other spectroscopic techniques that confirm the molecular identity and functional groups.

| Technique | Purpose | Expected Key Features |

| FT-IR Spectroscopy | Identification of functional groups | Broad O-H stretch (~3200-3400 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and C-Cl stretch (~600-800 cm⁻¹). |

| ¹H NMR Spectroscopy | Elucidation of proton environment and confirmation of structure | Aromatic proton singlet, methyl group singlet (~2.0-2.5 ppm), broad singlets for -OH and -NH₂ protons (chemical shift can vary with solvent and concentration). |

| ¹³C NMR Spectroscopy | Identification of unique carbon atoms in the molecular framework | Six distinct aromatic carbon signals (with C-Cl, C-O, C-N, and C-CH₃ carbons having characteristic chemical shifts), and one aliphatic signal for the methyl carbon. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental formula | A molecular ion peak (M⁺) corresponding to the exact mass of C₇H₇Cl₂NO (190.99 Da), with a characteristic isotopic pattern due to the presence of two chlorine atoms.[10] |

Conclusion: From Structure to Function

The crystal structure analysis of this compound provides an unequivocal depiction of its molecular conformation and solid-state packing. The elucidation of the intricate hydrogen-bonding network, facilitated by the amino and hydroxyl groups, is fundamental to understanding its physicochemical properties, including thermal stability and solubility. For drug development professionals, this structural data serves as a critical starting point for computational modeling and the design of derivatives with enhanced biological activity. For materials scientists, it provides a blueprint for predicting and controlling polymorphism, a crucial factor in formulation and manufacturing. In essence, the rigorous application of single-crystal X-ray diffraction transforms a chemical formula into a functional, three-dimensional reality.

References

- Benchchem. This compound | 40677-44-9.

- Echemi. This compound hydrochloride.

- ChemicalBook. This compound hydrochloride.

- Sigma-Aldrich. This compound hydrochloride | 39549-31-0.

- GSRS. 6-AMINO-2,4-DICHLORO-M-CRESOL HYDROCHLORIDE.

- PubChem. 4-Amino-2,6-dichloro-3-methylphenol.

- Proses. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- SERC (Carleton). Single-crystal X-ray Diffraction.

- Encyclopedia.pub. X-ray Single-Crystal Diffraction.

- Acta Crystallographica Section E. 2,4-Dichloro-6-({2-[(3,5-dichloro-2-hydroxybenzylidene)amino]ethyl}iminomethyl)phenol.

- ResearchGate.

- TCI Chemicals. This compound Hydrochloride 39549-31-0.

- Chongqing Chemdad Co., Ltd. This compound hydrochloride.

Sources

- 1. This compound | 40677-44-9 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound hydrochloride CAS#: 39549-31-0 [m.chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound hydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. X-ray Single-Crystal Diffraction | Encyclopedia MDPI [encyclopedia.pub]

- 9. 2,4-Dichloro-6-({2-[(3,5-dichloro-2-hydroxybenzylidene)amino]ethyl}iminomethyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Amino-2,6-dichloro-3-methylphenol | C7H7Cl2NO | CID 12039354 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Potential: A Technical Guide to the Biological Activity of 6-Amino-2,4-dichloro-3-methylphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance and the relentless pursuit of novel anticancer therapeutics demand a continuous exploration of new chemical scaffolds. Among these, substituted phenols have long been recognized for their diverse biological activities. This technical guide delves into the core biological potential of a specific, yet underexplored, scaffold: 6-Amino-2,4-dichloro-3-methylphenol (ADMP) and its derivatives. While direct literature on ADMP derivatives is nascent, this guide synthesizes established principles of medicinal chemistry and biological evaluation of analogous phenolic compounds to provide a predictive framework for their antimicrobial and anticancer applications. We will explore the mechanistic underpinnings of their activity, propose synthetic pathways for derivatization, and provide detailed protocols for their biological evaluation. This document serves as a foundational resource for researchers poised to unlock the therapeutic promise of this unique chemical entity.

Introduction: The this compound Scaffold

This compound (ADMP), a halogenated aminophenol, presents a compelling starting point for the development of novel bioactive molecules. Its structure combines several key features that are known to contribute to biological activity:

-

A Phenolic Hydroxyl Group: Essential for antioxidant activity and interaction with biological targets through hydrogen bonding.

-

An Amino Group: A versatile functional group that can be readily modified to generate a diverse library of derivatives, such as Schiff bases and amides, significantly altering the molecule's physicochemical properties and biological activity.

-

Chlorine Substituents: Halogenation can enhance the lipophilicity of a molecule, facilitating its passage through biological membranes. Chlorine atoms can also influence the electronic properties of the aromatic ring, potentially modulating target binding.

-

A Methyl Group: This small alkyl group can influence the steric and electronic properties of the molecule, contributing to target specificity.

The hydrochloride salt of ADMP is a white to light yellow crystalline powder with established fungicidal properties.[1] Its mechanism of action is thought to involve the disruption of nucleic acid and protein synthesis.[2] This foundational activity, coupled with the inherent cytotoxicity of many phenolic compounds, suggests a broader therapeutic potential for its derivatives, particularly in the realms of antimicrobial and anticancer research.

Predicted Biological Activities and Mechanistic Insights

Based on the known activities of the parent compound and related phenolic derivatives, we can anticipate two primary areas of biological activity for ADMP derivatives: antimicrobial and anticancer.

Antimicrobial Activity

The antimicrobial effects of phenolic compounds are generally multi-faceted, making the development of resistance more challenging for microorganisms.[3] The primary mechanisms include:

-

Disruption of Cell Membranes: The lipophilic nature of the phenol ring allows it to intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.[3]

-

Inhibition of Essential Enzymes: The hydroxyl group of the phenol can form hydrogen bonds with the active sites of key bacterial enzymes, inhibiting their function.[4]

-

Interference with Nucleic Acid and Protein Synthesis: As suggested for the parent ADMP compound, its derivatives may also interfere with these fundamental cellular processes.[2]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial potency of ADMP derivatives can be rationally modulated through chemical synthesis. For instance, the formation of Schiff base derivatives by condensing the amino group with various aromatic aldehydes can significantly impact activity. Substituents on the aldehyde's phenyl ring that increase lipophilicity (e.g., halogens, alkyl groups) are likely to enhance membrane disruption and, consequently, antibacterial activity.[5] Conversely, polar substituents might decrease this activity.[3]

Anticancer Activity

The cytotoxic effects of phenolic compounds against cancer cells are a promising area of research.[6] ADMP and its derivatives are predicted to exhibit anticancer activity through several mechanisms:

-

Induction of Apoptosis: Many phenolic compounds can trigger programmed cell death in cancer cells by modulating key signaling pathways.

-

Inhibition of Cancer-Specific Enzymes: Derivatives can be designed to selectively inhibit enzymes that are overexpressed in cancer cells.

-

Generation of Reactive Oxygen Species (ROS): Some phenols can induce oxidative stress within cancer cells, leading to cellular damage and death.

Structure-Activity Relationship (SAR) Insights:

For anticancer applications, the derivatization of the amino group is also a key strategy. The introduction of different functionalities can influence the molecule's ability to interact with specific targets within cancer cells. For example, the synthesis of amide derivatives from aromatic acids could lead to compounds with altered activity profiles.[1] The nature of the substituent on the nitrogen atom can significantly impact the compound's basicity and metabolic stability, both of which are crucial for its anticancer efficacy.[1]

Synthesis of this compound Derivatives: A Representative Pathway

The primary amino group of ADMP is the most synthetically versatile handle for creating a library of derivatives. The formation of Schiff bases is a straightforward and efficient method to introduce structural diversity.

General Synthesis of Schiff Base Derivatives

A common and effective method for synthesizing Schiff bases involves the condensation reaction between a primary amine (ADMP) and an aldehyde in an alcoholic solvent, often with catalytic acid.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of ADMP Schiff base derivatives.

Experimental Protocols

To facilitate the exploration of ADMP derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthesis Protocol: Schiff Base Derivative of ADMP

This protocol describes the synthesis of a representative Schiff base derivative of ADMP using a substituted benzaldehyde.

Materials:

-

This compound (ADMP)

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.

-

Addition of Aldehyde: To this solution, add 1.1 equivalents of the substituted benzaldehyde.

-

Addition of Catalyst: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product should precipitate out of the solution. If no precipitate forms, the solution can be concentrated under reduced pressure.

-

Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven.

-

Characterization: Characterize the synthesized compound using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

Materials:

-

Synthesized ADMP derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Sterile swabs

-

Sterile cork borer or micropipette tips

-

Dimethyl sulfoxide (DMSO)

-

Positive control antibiotic/antifungal discs

-

Incubator

Procedure:

-

Preparation of Agar Plates: Prepare the appropriate agar medium according to the manufacturer's instructions, sterilize it, and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculation: Prepare a standardized inoculum of the test microorganism. Using a sterile swab, evenly spread the inoculum over the entire surface of the agar plate.

-

Preparation of Wells: Using a sterile cork borer, create uniform wells in the agar.

-

Sample Preparation: Dissolve the synthesized compounds in DMSO to a known concentration (e.g., 1 mg/mL).

-

Loading the Wells: Add a fixed volume (e.g., 100 µL) of the dissolved compound into each well. Also, include a well with pure DMSO as a negative control and a standard antibiotic/antifungal disc as a positive control.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Synthesized ADMP derivatives

-

Cancer cell line (e.g., MCF-7 - breast cancer, HCT-116 - colon cancer)

-

Normal cell line (for assessing selectivity)

-